molecular formula C6H6N4O B15209529 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine CAS No. 436085-95-9

3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine

Cat. No.: B15209529
CAS No.: 436085-95-9
M. Wt: 150.14 g/mol
InChI Key: PJOXGQJWXTXOID-UHFFFAOYSA-N
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Description

3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is a heterocyclic compound that features a unique fusion of pyrazole and oxadiazine ringsThe presence of both nitrogen and oxygen atoms within its structure contributes to its diverse reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine can be achieved through several methods. One common approach involves the cyclization of acylhydrazides with allenoates. This method typically involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a [2 + 4] cycloaddition reaction with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction conditions often include the use of sodium nitrite (NaNO2) and nitric acid (HNO3) for the oxidation step .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of green and efficient one-pot synthesis methods can facilitate large-scale production .

Mechanism of Action

The mechanism of action of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms allows the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The exact pathways and targets depend on the specific application and functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is unique due to its specific fusion of pyrazole and oxadiazine rings, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .

Properties

CAS No.

436085-95-9

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3,7-dimethylpyrazolo[4,3-e][1,3,4]oxadiazine

InChI

InChI=1S/C6H6N4O/c1-3-5-6(10-7-3)11-4(2)8-9-5/h1-2H3

InChI Key

PJOXGQJWXTXOID-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2C1=NN=C(O2)C

Origin of Product

United States

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